![molecular formula C11H14N4 B1604193 5-(Piperazin-1-yl)-1H-indazole CAS No. 478827-33-7](/img/structure/B1604193.png)
5-(Piperazin-1-yl)-1H-indazole
Overview
Description
5-(Piperazin-1-yl)-1H-indazole is a chemical compound that falls under the class of indazoles. Indazoles are organic compounds featuring a pyrazole ring fused to a benzene ring . The piperazine moiety in the compound is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, a series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands of the 5-HT7 receptors . Another study reported the synthesis of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .Scientific Research Applications
Medicinal Chemistry and Drug Synthesis
Piperazine-1-yl-1H-indazole derivatives, including variants such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, have significant importance in medicinal chemistry. These compounds are synthesized through efficient processes and characterized by spectral analysis. Docking studies of these compounds also reveal their potential for drug development (Balaraju, Kalyani, & Laxminarayana, 2019).
Neuropharmacology
In neuropharmacology, certain derivatives of 5-(piperazin-1-yl)-1H-indazole, like 5-piperazinyl-3-sulfonylindazoles, have been identified as potent and selective antagonists of the 5-HT(6) receptor. These compounds show promise for cognitive enhancement, with specific examples including WAY-255315 or SAM-315, known for their pharmacokinetic and pharmacological activities (Liu et al., 2010).
Synthesis Techniques in Pharmaceutical Development
In pharmaceutical development, the synthesis of 3-(1-piperazinyl)-1H-indazole derivatives is critical, especially for potential antipsychotic agents. Improved synthesis techniques have been developed for these derivatives, enhancing efficiency and yield, which is crucial for large-scale pharmaceutical production (Leroy et al., 2001).
Metabolic Pathways and Toxicity Studies
The metabolism of compounds containing piperazinyl indazole motifs has been studied for their mutagenic effects. These studies reveal the role of specific metabolic pathways and intermediates, such as oxaziridine, in contributing to mutagenicity and enzyme inactivation, offering insights into the metabolic processing and potential toxicity of these compounds (Chen et al., 2006).
PET Imaging and Enzyme Inhibition
Piperazin-1-yl-1H-indazole derivatives are also significant in PET (Positron Emission Tomography) imaging for studying enzymes like PIM1, a proviral integration site in moloney murine leukemia virus kinase. Synthesized compounds like (Z)-2-((1H-Indazol-3-yl)methylene)-6-[(11)C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one are promising PET probes for this purpose (Gao et al., 2013).
Antimicrobial Research
In the field of antimicrobial research, derivatives of this compound have shown significant potential. For instance, certain synthesized compounds demonstrate antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Gaikwa et al., 2009).
Mechanism of Action
Target of Action
Related compounds with piperazin-1-yl substitutions have been studied for their anticancer and anticonvulsant activities, suggesting potential targets could be cancer cells or neuronal receptors.
Mode of Action
Compounds with similar structures have shown potential for interacting with biological targets . For instance, piperazine derivatives have been reported to interact with serotonin receptors , which could potentially influence neurotransmission and neuronal activity.
Biochemical Pathways
Related compounds have been associated with the inhibition of cyclin-dependent kinases , which play a crucial role in cell cycle regulation. This suggests that 5-(Piperazin-1-yl)-1H-indazole might influence cell proliferation and growth.
Pharmacokinetics
Related compounds such as piperaquine have been reported to exhibit slow absorption and multiple peaks in their plasma concentration curves, suggestive of enterohepatic recycling . This could potentially impact the bioavailability of this compound.
Result of Action
Related compounds have shown anticancer and anticonvulsant activities, suggesting that this compound might have similar effects.
properties
IUPAC Name |
5-piperazin-1-yl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15/h1-2,7-8,12H,3-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXAVWZKFXHQBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629072 | |
Record name | 5-(Piperazin-1-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
478827-33-7 | |
Record name | 5-(Piperazin-1-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40629072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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